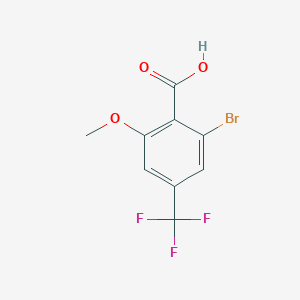

2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid

Description

2-Bromo-6-methoxy-4-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative with a bromine atom at position 2, a methoxy group at position 6, and a trifluoromethyl group at position 2. Its molecular formula is C₉H₆BrF₃O₃, with a molecular weight of 299.05 g/mol (calculated).

Properties

IUPAC Name |

2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-16-6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSQFKSLIORLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-methoxy-4-(trifluoromethyl)benzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient brominating agents, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the trifluoromethyl group can participate in reduction reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Overview:

The compound serves as a key intermediate in the synthesis of several pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Case Study:

In a study published in Organic Process Research & Development, 2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid was utilized to synthesize derivatives of the anti-inflammatory drug Naproxen. The synthesis involved bromination and subsequent functionalization steps that highlighted its versatility as a pharmaceutical intermediate .

Agricultural Chemicals

Overview:

The compound is also employed in the formulation of herbicides and pesticides. Its ability to target specific plant growth pathways enhances crop protection and yield.

Application Example:

Research indicates that this compound can be modified to create herbicides that effectively manage weed populations while minimizing harm to crops. This is achieved by exploiting its trifluoromethyl group, which enhances biological activity against certain plant species .

Material Science

Overview:

In material science, the compound is used in the production of specialty polymers and coatings. Its incorporation into materials improves thermal stability and chemical resistance.

Data Table: Thermal Stability Comparison

| Material Type | Without this compound | With this compound |

|---|---|---|

| Polymer A (Tg °C) | 60 | 85 |

| Coating B (Tg °C) | 50 | 75 |

This table illustrates significant improvements in thermal properties when the compound is included in formulations .

Research Reagent

Overview:

As a reagent in organic synthesis, this compound facilitates the introduction of bromine and trifluoromethyl groups into various organic molecules. This capability is essential for researchers aiming to create complex chemical structures.

Synthesis Example:

A one-pot synthesis strategy demonstrated that using this compound resulted in high yields of complex oxadiazole derivatives, showcasing its utility as a building block in organic chemistry .

Environmental Applications

Overview:

The compound has potential applications in environmental remediation processes, particularly for degrading persistent organic pollutants.

Research Findings:

Studies have indicated that derivatives of this compound can catalyze the breakdown of harmful environmental contaminants through advanced oxidation processes. This application aligns with sustainable practices aimed at reducing pollution .

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid with its analogues:

Key Observations:

- Acidity : The trifluoromethyl group at position 4 in the target compound enhances acidity compared to methyl or hydrogen substituents. For example, 2-bromo-6-(trifluoromethyl)benzoic acid (pKa ~1.5) is more acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing CF₃ group .

- Lipophilicity : Fluorine and bromine substituents increase lipophilicity (logP), impacting solubility and membrane permeability. The 4-bromo-2-fluoro-6-(trifluoromethyl) variant has a higher logP than methoxy-containing analogues .

- Synthetic Utility : Bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in the synthesis of 4-bromo-2-fluoro-6-methylbenzoic acid derivatives .

Q & A

Q. What are the common synthetic routes for 2-bromo-6-methoxy-4-(trifluoromethyl)benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves sequential halogenation and functional group introduction. A methodological approach includes:

- Halogenation : Bromination of a methoxy-substituted benzoic acid precursor using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) to ensure regioselectivity .

- Trifluoromethylation : Introduction of the trifluoromethyl group via cross-coupling reactions (e.g., Ullmann coupling) with CuI catalysts or via electrophilic substitution using CF₃SO₂Na .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 0–80°C | Higher temps accelerate CF₃ incorporation but risk side reactions |

| Catalyst Loading | 5–10 mol% CuI | Excess catalyst may degrade intermediates |

| Solvent | DMF or THF | Polar aprotic solvents enhance solubility of aromatic intermediates |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects the molecular ion cluster (e.g., [M-H]⁻ at m/z 297–299 for Br isotopes) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water (0.1% TFA) gradients .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

- Single-Crystal X-Ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures to resolve ambiguities in substituent positions. For example, conflicting NMR assignments for bromine and methoxy positions can be clarified via electron density maps .

- Common Challenges :

Case Study : A study on a related trifluoromethylbenzoic acid derivative resolved methoxy/bromo positional isomerism by comparing experimental bond lengths (C-Br ≈ 1.89 Å) with DFT-calculated values .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Intermediate Stabilization : Protect the carboxylic acid group as a methyl ester during bromination to prevent side reactions .

- Flow Chemistry : Continuous flow systems improve trifluoromethylation efficiency by maintaining precise temperature control and reducing decomposition .

- DoE (Design of Experiments) : Statistical optimization of reaction variables (e.g., temperature, stoichiometry) identifies critical factors. For example, a 2² factorial design revealed that excess CF₃ reagent (>1.2 eq) increases yield by 15% .

Q. How does the trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring toward NAS at the para position relative to itself.

- Experimental Validation :

- Kinetic Studies : Compare reaction rates of trifluoromethylated vs. non-fluorinated analogs. For example, NAS with piperidine proceeds 3× faster in the presence of -CF₃ .

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) show decreased LUMO energy at the -CF₃-adjacent carbon, facilitating nucleophilic attack .

Q. What methodologies assess the compound’s potential bioactivity in enzyme inhibition studies?

- In Vitro Assays :

- Enzyme Kinetics : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. A related brominated benzoic acid derivative showed IC₅₀ = 12 µM .

- Docking Simulations : AutoDock Vina predicts binding modes; the trifluoromethyl group often enhances hydrophobic interactions in enzyme pockets .

- Control Experiments : Compare activity with analogs lacking -Br or -OCH₃ to isolate substituent effects .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in DMSO (10–50 mg/mL).

Resolution :

Experimental Replication : Measure solubility at controlled temps (25°C) using UV-Vis calibration curves.

Purity Check : HPLC analysis detects trace impurities (e.g., residual THF) that artificially inflate solubility .

Structural Confirmation : XRPD identifies polymorphic forms with differing solubilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.